molecular formula C21H17ClN4O2S B2486842 N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide CAS No. 443671-55-4

N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide

Cat. No.: B2486842
CAS No.: 443671-55-4
M. Wt: 424.9
InChI Key: KZNZHJPDCNIULW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide is a complex organic compound that features a unique structure combining a chlorophenyl group, a thieno[3,2-d][1,2,3]triazin-3-yl moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide typically involves multiple steps:

    Formation of the Thieno[3,2-d][1,2,3]triazin-3-yl Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Chlorophenyl Group: This step often involves the use of chlorophenyl ethyl derivatives and suitable coupling reagents.

    Formation of the Benzamide Group: This can be done by reacting the intermediate with benzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.

    Materials Science: The compound’s properties might make it suitable for use in advanced materials, such as organic semiconductors.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential biological activities.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide: can be compared with other compounds containing similar moieties, such as:

Uniqueness

What sets this compound apart is its combination of these three distinct moieties in a single molecule

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c22-17-7-3-14(4-8-17)9-11-23-20(27)16-5-1-15(2-6-16)13-26-21(28)19-18(24-25-26)10-12-29-19/h1-8,10,12H,9,11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNZHJPDCNIULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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